molecular formula C10H16O2 B023200 2,2,5,5-Tetramethylcyclohexane-1,4-dione CAS No. 86838-54-2

2,2,5,5-Tetramethylcyclohexane-1,4-dione

Cat. No. B023200
CAS RN: 86838-54-2
M. Wt: 168.23 g/mol
InChI Key: OTQZSPVHJYLKOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclohexenediones, such as 5,6-dimethylene-2-cyclohexene-1,4-dione, has been achieved through thermal ring opening of tetrahydrobenzocyclobutene diones. This process generates highly reactive intermediates that can undergo dimerization or react through Diels-Alder mechanisms to produce polycyclic 1,4-benzoquinones, showcasing a method that might be adaptable for synthesizing 2,2,5,5-tetramethyl variants (Kanao & Oda, 1984).

Molecular Structure Analysis

The molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione can be explored through X-ray diffraction analysis, similar to studies conducted on its structural analogs. For instance, the structure of 2,5,7,10-tetramethyl-2,4,8,10-tetraazabicyclo[4.4.0]decane-3,9-dione was elucidated, highlighting the importance of crystallography in understanding the geometric and electronic configuration of such molecules (Dekaprilevich et al., 1995).

Chemical Reactions and Properties

Cyclohexanediones, including 2,2,5,5-tetramethylcyclohexane-1,4-dione, participate in various chemical reactions. For example, cyclohexene diones can undergo addition, annulation, Diels-Alder reactions, and thermal decomposition, demonstrating their utility as intermediates in organic synthesis (Oda et al., 2003).

Physical Properties Analysis

The physical properties of cyclohexanediones are influenced by their molecular structure. For example, ring inversion studies on tetramethylcyclohexanes provide insights into the dynamic behavior of these molecules, which can be relevant for understanding the physical characteristics of 2,2,5,5-tetramethylcyclohexane-1,4-dione (Murray & Kaplan, 1967).

Chemical Properties Analysis

The chemical properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione can be deduced from studies on similar compounds. Cyclohexanediones engage in reactions that form complex structures, such as the synthesis of bicyclic and tricyclic diones, showcasing the reactivity and versatility of the cyclohexanedione core (Werstiuk et al., 1992).

Scientific Research Applications

  • Catalyst in Chemical Reactions : Cyclohexane-1,2-dione dioxime, a derivative, can be used to produce tetrahydroquinoxaline 1,4-dioxide derivatives, which act as catalysts in various chemical reactions (Gatilov & Samsonov, 2015).

  • Organic Synthesis : 2,2-Diiododimedone, another derivative, is a mild electrophilic iodinating agent useful for selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017). Furthermore, cyclohexane-1,3-dione derivatives, including 2,2,5,5-Tetramethylcyclohexane-1,4-dione, are versatile precursors for synthesizing diverse bioactive compounds with herbicidal, pesticidal, and anti-bacterial properties (Sharma, Kumar, & Das, 2021).

  • Synthesis of Bioactive Compounds : There are methods to synthesize racemic and scalemic cis-chrysanthemic acid from 2,2,5,5-tetramethylcyclohexane-1,3-dione, which are used to produce pyrethrin I and deltamethrin, potent insecticides (Krief et al., 2012).

  • Development of Antibacterial and Antifungal Agents : Novel antibacterial and antifungal compounds were synthesized using micelles catalyzed chemo- and regio-selective one-pot synthesis, with some compounds showing better antifungal activity compared to standard treatments (Tandon, Kumar, Mishra, & Shukla, 2012).

properties

IUPAC Name

2,2,5,5-tetramethylcyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZSPVHJYLKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(CC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539118
Record name 2,2,5,5-Tetramethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethylcyclohexane-1,4-dione

CAS RN

86838-54-2
Record name 2,2,5,5-Tetramethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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